molecular formula C13H9BrFNO B8348445 2-(4-Bromopyridin-2-yl)-1-(4-fluorophenyl)ethanone

2-(4-Bromopyridin-2-yl)-1-(4-fluorophenyl)ethanone

Cat. No. B8348445
M. Wt: 294.12 g/mol
InChI Key: CNWGTEGGSUKLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromopyridin-2-yl)-1-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C13H9BrFNO and its molecular weight is 294.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromopyridin-2-yl)-1-(4-fluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromopyridin-2-yl)-1-(4-fluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H9BrFNO

Molecular Weight

294.12 g/mol

IUPAC Name

2-(4-bromopyridin-2-yl)-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C13H9BrFNO/c14-10-5-6-16-12(7-10)8-13(17)9-1-3-11(15)4-2-9/h1-7H,8H2

InChI Key

CNWGTEGGSUKLRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=NC=CC(=C2)Br)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5.0 g (29.07 mmol) of 4-bromo-2-picoline and 10.2 g (60.95 mmol) of ethyl 4-fluoro-benzoate are placed under a stream of nitrogen in a round-bottomed flask and dissolved in 50 ml of anhydrous tetrahydrofuran. The solution is cooled to 0° C. and 70 ml (70 mmol) of a lithium hexamethyldisilazane solution (1M in tetrahydrofuran) are added dropwise. After addition, the mixture is stirred at ambient temperature for 2 h before being cooled to 5° C. and gradually adding 100 ml of water to the medium. The medium is subsequently diluted with 250 ml of ethyl acetate and 100 ml of water. The organic phase is separated and the aqueous phase is extracted twice with 100 ml of ethyl acetate. The organic phases are subsequently combined, dried over sodium sulphate and filtered. 15 g of silica are subsequently added to the filtrate before concentrating it under reduced pressure. The powder obtained is used as solid deposit for chromatography on silica gel with a mixture of cyclohexane and ethyl acetate (9/1) as eluent. 7.5 g (88%) of compound are obtained in the form of a yellow powder.
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88%

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